N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18ClN5OS and its molecular weight is 411.91. The purity is usually 95%.
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Scientific Research Applications
Glycine Transporter 1 Inhibition
- A related compound, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, was identified as a potent glycine transporter 1 (GlyT1) inhibitor, suggesting possible applications in neurological disorders (Yamamoto et al., 2016).
Insecticidal and Fungicidal Activities
- Novel compounds structurally similar to the one have been synthesized and evaluated for insecticidal and fungicidal activities. These studies indicate potential applications in agriculture (Zhu et al., 2014); (Liu et al., 2018).
Antimicrobial Activity
- Synthesis and evaluation of novel derivatives have shown potential antimicrobial activities, suggesting applications in developing new antibacterial agents (Basavarajaiah & Mruthyunjayaswamy, 2008).
NK-1 Antagonist Activity
- Research involving regioselective pyridine metallation chemistry has led to the development of compounds with NK-1 antagonist activity, which might be relevant in pain management and psychiatric disorders (Jungheim et al., 2006).
Fungicidal Applications
- Structurally related compounds have been investigated for their fungicidal applications, suggesting potential use in crop protection (Masatsugu et al., 2010).
Neuroinflammation Imaging
- Derivatives of the compound have been synthesized for potential use as PET agents in imaging of IRAK4 enzyme in neuroinflammation, indicating applications in neurological research (Wang et al., 2018).
Pesticide Development
- Accidental discovery during synthesis around a commercialized insecticide led to novel compounds with potential as pesticides (Liu et al., 2023).
Antibacterial Agents
- Novel analogs were designed and synthesized, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Molluscicidal Properties
- The study of thiazolo[5,4-d]pyrimidines revealed molluscicidal properties, suggesting applications in controlling snail populations in agricultural or aquatic environments (El-bayouki & Basyouni, 1988).
Mycobacterium tuberculosis GyrB Inhibitors
- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, similar in structure, were synthesized as novel Mycobacterium tuberculosis GyrB inhibitors (Jeankumar et al., 2013).
Synthesis and Characterization
- Studies have focused on the synthesis and characterization of similar 'research chemicals', providing insights into their structural and chemical properties (McLaughlin et al., 2016).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis , suggesting that the bacterial cells could be the primary targets .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that inhibit the growth of the bacteria . The compound’s interaction with its targets could lead to the disruption of essential biological processes within the bacterial cells, thereby inhibiting their growth and proliferation .
Biochemical Pathways
Considering the anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound might interfere with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives, the compound’s action could result in the inhibition of the growth and proliferation of mycobacterium tuberculosis .
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-ethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5OS/c1-3-26-16(8-10-23-26)19(27)25(12-14-5-4-9-22-11-14)20-24-17-13(2)6-7-15(21)18(17)28-20/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQLNQMQWDCMFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.